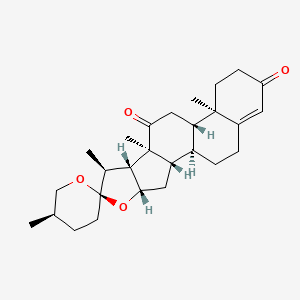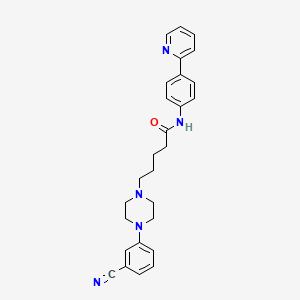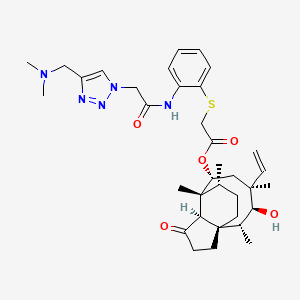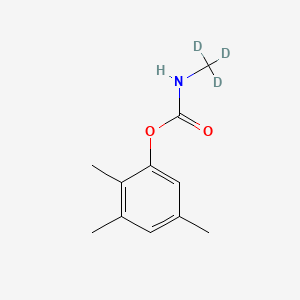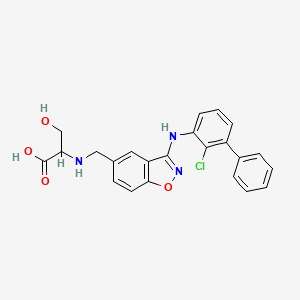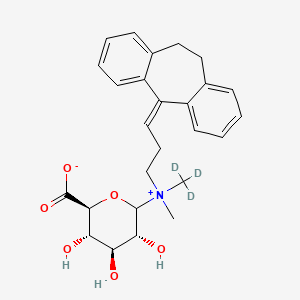
Amitriptyline-N-glucuronide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amitriptyline-N-glucuronide-d3 is a deuterium-labeled derivative of Amitriptyline-N-glucuronide. It is primarily used as a stable isotope-labeled compound in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules is a common practice to trace and quantify these molecules during drug development processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Amitriptyline-N-glucuronide-d3 involves the incorporation of deuterium into the parent compound, Amitriptyline-N-glucuronide. The process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium without affecting the overall structure of the molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuterium incorporation. The final product is subjected to rigorous quality control measures to ensure its purity and isotopic labeling .
化学反応の分析
Types of Reactions
Amitriptyline-N-glucuronide-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated amines .
科学的研究の応用
Amitriptyline-N-glucuronide-d3 is widely used in scientific research for various applications:
Chemistry: It serves as a tracer in studies involving the metabolism and pharmacokinetics of amitriptyline.
Biology: The compound is used to investigate the biological pathways and interactions of amitriptyline in living organisms.
Medicine: It aids in the development of new therapeutic drugs by providing insights into the metabolic fate of amitriptyline.
Industry: The compound is utilized in the quality control and validation of pharmaceutical products .
作用機序
The mechanism of action of Amitriptyline-N-glucuronide-d3 is similar to that of its parent compound, amitriptyline. Amitriptyline inhibits the reuptake of neurotransmitters such as norepinephrine and serotonin, increasing their concentration at synaptic clefts in the brain. This action enhances neurotransmission and alleviates symptoms of depression and other conditions. The deuterium labeling does not significantly alter the mechanism of action but allows for precise tracking and quantification in research studies .
類似化合物との比較
Amitriptyline-N-glucuronide-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Amitriptyline-N-glucuronide: The non-deuterated version of the compound.
Nortriptyline-N-glucuronide: A metabolite of nortriptyline with similar properties.
Desipramine-N-glucuronide: Another tricyclic antidepressant metabolite with glucuronide conjugation .
The uniqueness of this compound lies in its use as a stable isotope-labeled compound, which provides enhanced accuracy and precision in scientific research.
特性
分子式 |
C26H31NO6 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]-(trideuteriomethyl)azaniumyl]oxane-2-carboxylate |
InChI |
InChI=1S/C26H31NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12,21-25,28-30H,7,13-15H2,1-2H3/t21-,22-,23+,24-,25?/m0/s1/i1D3/t21-,22-,23+,24-,25?,27? |
InChIキー |
WXMXRAPAGYPAJI-SXBMQGCSSA-N |
異性体SMILES |
[2H]C([2H])([2H])[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O |
正規SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
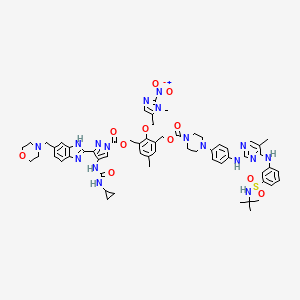
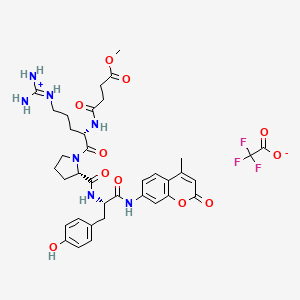
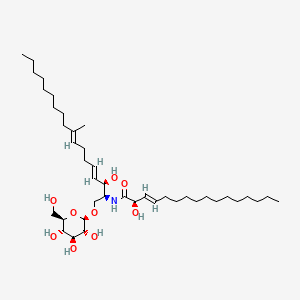
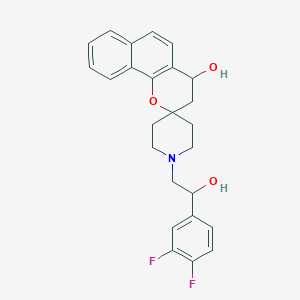

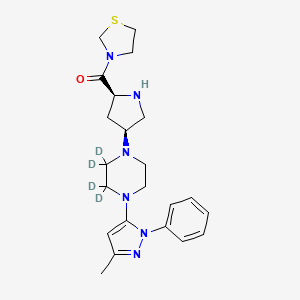
![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
